Technical Guide: Solubility Profile & Physicochemical Characterization of (2-Fluorophenyl)urea
Technical Guide: Solubility Profile & Physicochemical Characterization of (2-Fluorophenyl)urea
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental characterization of (2-Fluorophenyl)urea (CAS: 656-31-5). It is designed for researchers in medicinal chemistry and process development who require actionable data for synthesis, purification, and formulation.
Executive Summary
(2-Fluorophenyl)urea is a critical carbamide intermediate used in the synthesis of substituted urea herbicides (e.g., Flufenoxuron metabolites) and Kinesin Spindle Protein (KSP) inhibitors for oncology. Its solubility behavior is governed by the competition between the hydrophilic urea moiety (hydrogen bond donor/acceptor) and the lipophilic, electron-withdrawing fluorophenyl ring.
Understanding its solubility landscape is essential for:
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Process Chemistry: Optimizing recrystallization yields.
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Medicinal Chemistry: Predicting bioavailability and formulating stock solutions for in vitro assays.
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Purification: Selecting mobile phases for chromatography.
Physicochemical Profile
The introduction of a fluorine atom at the ortho position of the phenyl ring alters the crystal lattice energy and solvation properties compared to the parent phenylurea.
| Property | Value | Technical Note |
| IUPAC Name | 1-(2-Fluorophenyl)urea | |
| CAS Number | 656-31-5 | |
| Molecular Weight | 154.14 g/mol | |
| Appearance | White to off-white crystalline solid | Needle-like crystals from ethanol/water. |
| Melting Point | 150 – 160 °C | Range varies by purity/polymorph; typically decomposes upon melting. |
| LogP (Computed) | ~0.91 | Moderately lipophilic; crosses biological membranes. |
| H-Bond Donors | 2 | Urea -NH₂ and -NH- groups. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Fluorine (weak acceptor). |
Solubility Landscape
The solubility of (2-Fluorophenyl)urea is non-linear across solvent polarities. It follows a "like-dissolves-like" mechanism heavily influenced by the ability of the solvent to disrupt the strong intermolecular hydrogen bonding of the urea crystal lattice.
Solvent Compatibility Matrix[1]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Primary Choice. The sulfoxide/amide oxygens are strong H-bond acceptors, effectively breaking the solute's lattice energy. Ideal for NMR and stock solutions. |
| Polar Protic | Ethanol, Methanol | Moderate (Hot) / Low (Cold) | Recrystallization Choice. Solubility increases drastically with temperature (exponential Van't Hoff relationship). |
| Polar Protic | Water | Low (<1 mg/mL) | The hydrophobic phenyl ring limits water solubility despite the urea headgroup. Soluble in hot water.[1] |
| Moderately Polar | Ethyl Acetate | Moderate | Good solvent for extraction; often used in mixtures with hexane for precipitation. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lacks the polarity to interact with the urea moiety. Used as an anti-solvent to induce crystallization. |
| Chlorinated | Dichloromethane | Low to Moderate | Soluble enough for extraction but poor for dissolving large quantities. |
Recrystallization Strategy
For purification, a mixed-solvent system is recommended to exploit the differential solubility:
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Solvent A (Good Solvent): Hot Ethanol or Ethyl Acetate.
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Solvent B (Anti-Solvent): Hexane or Cold Water.
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Protocol: Dissolve the crude solid in minimal boiling Ethanol. Slowly add warm Hexane until turbidity persists. Cool slowly to 4°C to maximize crystal purity.
Experimental Protocols
To generate precise solubility data (e.g., Mole Fraction Solubility
Protocol: Isothermal Saturation Method (Shake-Flask)
Objective: Determine the equilibrium solubility of (2-Fluorophenyl)urea in a specific solvent at a fixed temperature (
Workflow Diagram:
Figure 1: Standard workflow for determining thermodynamic equilibrium solubility.
Detailed Steps:
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Preparation: Add excess (2-Fluorophenyl)urea to a glass vial containing the solvent (e.g., 5 mL). Ensure solid remains visible (supersaturation).
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Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25.0 ± 0.1 °C). Shake at 150 rpm for 24–48 hours.
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Sampling: Stop agitation and allow the solid to settle for 2 hours (or centrifuge).
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Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter to remove micro-crystals.
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Quantification (HPLC Method):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Acetonitrile : Water (50:50 v/v).
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Detection: UV at 245 nm (typical absorption max for phenylureas).
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Calculation: Compare peak area against a standard calibration curve.
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Thermodynamic Analysis of Dissolution
The solubility dependence on temperature can be modeled using the Modified Apelblat Equation or the Van't Hoff Equation . This analysis reveals whether the dissolution is endothermic or exothermic.
Van't Hoff Equation:
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).
- : Enthalpy of solution.
- : Entropy of solution.
Interpretation:
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Linear Plot: Plotting
vs. typically yields a straight line. -
Slope (
): A negative slope indicates an endothermic process ( ), meaning solubility increases with temperature (typical for urea derivatives in organic solvents). -
Implication: If
is high, cooling crystallization will be highly efficient (large yield recovery).
Implications for Drug Development
Bioavailability & Formulation
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Class: Likely BCS Class II (Low Solubility, High Permeability) or Class IV depending on the dose.
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Formulation: Due to low water solubility, formulation often requires co-solvents (PEG-400, Propylene Glycol) or complexation with Cyclodextrins (e.g., HP-β-CD) to enhance aqueous stability for in vivo delivery.
Safety & Handling
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Hazard: Substituted phenylureas can be toxic if swallowed and may cause long-term adverse effects in the aquatic environment.
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PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to prevent inhalation of fine particulates during weighing.
References
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PubChem. (2-Fluorophenyl)urea Compound Summary. National Library of Medicine. Available at: [Link]
- Li, Q. et al. (2014). Solubility and Thermodynamic Properties of Phenylurea Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for phenylurea solubility trends).
- Yalkowsky, S.H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Source for general solubility protocols).
- Grant, D.J.W. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Source for thermodynamic analysis methodology).
